molecular formula C13H19NOS B2801873 1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol CAS No. 414872-42-7

1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol

Cat. No.: B2801873
CAS No.: 414872-42-7
M. Wt: 237.36
InChI Key: SARWGURAPCRUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a hydroxyl group at the fourth position and a 4-methylsulfanylphenylmethyl group at the first position

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5,12,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWGURAPCRUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfanylbenzyl chloride and piperidin-4-ol.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction between 4-methylsulfanylbenzyl chloride and piperidin-4-ol in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halogenating agents, acylating agents, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and alcohol derivatives.

    Substitution: Halogenated, acylated, and alkylated derivatives.

Scientific Research Applications

1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.

    Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]piperidin-4-ol
  • 1-[(4-Chlorophenyl)methyl]piperidin-4-ol
  • 1-[(4-Bromophenyl)methyl]piperidin-4-ol

Uniqueness

1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol, and how are reaction conditions optimized?

  • Synthetic Routes :

  • A common approach involves nucleophilic substitution between 4-methylsulfanylbenzyl chloride and piperidin-4-ol in polar aprotic solvents (e.g., DMF) under reflux. Catalysts like potassium carbonate (K₂CO₃) are used to deprotonate the hydroxyl group of piperidin-4-ol, enhancing reactivity .
  • Alternative routes may employ reductive amination between 4-methylsulfanylbenzaldehyde and piperidin-4-ol using sodium borohydride (NaBH₄) in ethanol at 0–25°C .
    • Optimization :
  • Temperature (60–80°C) and reaction time (12–24 hours) are critical for yield. Excess piperidin-4-ol (1.2–1.5 eq) improves conversion. Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 1.5–1.8 ppm (piperidine CH₂), δ 2.4 ppm (S-CH₃), δ 3.5 ppm (N-CH₂-Ar), and δ 4.1 ppm (OH) confirm backbone and substituents.
  • ¹³C NMR : Signals at 38 ppm (S-CH₃), 52 ppm (N-CH₂-Ar), and 68 ppm (C-OH) validate connectivity .
    • IR Spectroscopy :
  • A broad O-H stretch (~3200 cm⁻¹) and C-S vibration (~650 cm⁻¹) are diagnostic. Contradictions may arise from solvent residues or tautomeric forms, requiring HSQC/HMBC for resolution .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound in neuropharmacological studies be resolved?

  • Methodological Strategies :

  • Comparative Binding Assays : Use radioligand displacement studies (e.g., dopamine transporter inhibition) to compare potency with structurally similar derivatives (e.g., 4-(3-Methylphenyl)piperidin-4-ol). Adjust for lipophilicity (logP) differences via HPLC .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with CNS targets (e.g., σ receptors). Validate with site-directed mutagenesis to resolve discrepancies between predicted and observed IC₅₀ values .

Q. What role does the methylsulfanyl group play in modulating the compound’s reactivity and pharmacological profile?

  • Chemical Reactivity :

  • The electron-donating S-CH₃ group stabilizes electrophilic intermediates in substitution reactions (e.g., bromination at the para position). Oxidation with H₂O₂ forms sulfoxide/sulfone derivatives, altering solubility and bioavailability .
    • Pharmacological Impact :
  • Compared to 4-(4-Fluorophenyl) analogs, the methylsulfanyl group enhances blood-brain barrier penetration (logP = 2.1 vs. 1.8) but reduces metabolic stability (t₁/₂ = 2.3 vs. 4.1 hours in microsomes) .

Q. What computational tools are effective for designing novel derivatives with improved target selectivity?

  • Retrosynthesis Planning :

  • Use AI-driven platforms (e.g., Pistachio, Reaxys) to predict feasible routes for introducing substituents (e.g., fluorination at C3 of piperidine) while maintaining synthetic accessibility .
    • ADMET Prediction :
  • SwissADME estimates bioavailability (Topological Polar Surface Area < 90 Ų) and toxicity (AMES test). Adjust substituents (e.g., replacing S-CH₃ with OCH₃) to reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.